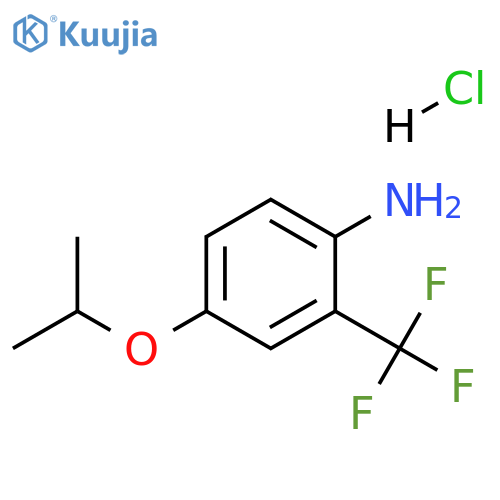Cas no 1258639-73-4 (4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride)

1258639-73-4 structure
商品名:4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride
CAS番号:1258639-73-4
MF:C10H13ClF3NO
メガワット:255.664532423019
CID:4582797
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride
-
- インチ: 1S/C10H12F3NO.ClH/c1-6(2)15-7-3-4-9(14)8(5-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H
- InChIKey: VTAOTDGBUOQVCL-UHFFFAOYSA-N
- ほほえんだ: NC1=CC=C(OC(C)C)C=C1C(F)(F)F.[H]Cl
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-70206-0.5g |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 95.0% | 0.5g |
$175.0 | 2025-02-20 | |
| Enamine | EN300-70206-0.05g |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 95.0% | 0.05g |
$42.0 | 2025-02-20 | |
| Enamine | EN300-70206-2.5g |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 95.0% | 2.5g |
$503.0 | 2025-02-20 | |
| TRC | B524125-50mg |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B524125-100mg |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B524125-500mg |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 500mg |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM418439-1g |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 95%+ | 1g |
$*** | 2023-03-29 | |
| 1PlusChem | 1P01ABIA-100mg |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 90% | 100mg |
$109.00 | 2025-03-19 | |
| A2B Chem LLC | AV60290-100mg |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 90% | 100mg |
$105.00 | 2024-04-20 | |
| A2B Chem LLC | AV60290-5g |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |
1258639-73-4 | 90% | 5g |
$818.00 | 2024-04-20 |
4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride 関連文献
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
1258639-73-4 (4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride) 関連製品
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
